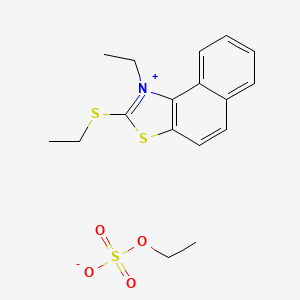
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, an aminoiminomethylthio group, and a methyl ester, all contributing to its diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromophenol with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid. This intermediate is then reacted with thiourea to introduce the aminoiminomethylthio group. Finally, esterification with methanol in the presence of hydrochloric acid yields the desired methyl ester monohydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoiminomethylthio group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bromophenoxy group can enhance binding affinity through hydrophobic interactions, while the ester group may facilitate cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 2-[(aminoiminomethyl)thio]-: Shares the aminoiminomethylthio group but lacks the bromophenoxy and ester groups.
Indole-3-acetic acid methyl ester: Contains an indole ring and a methyl ester group, used in plant biology.
Uniqueness
The unique combination of functional groups in acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride provides distinct chemical properties and biological activities, making it a valuable compound for diverse applications .
Propriétés
Numéro CAS |
16158-45-5 |
|---|---|
Formule moléculaire |
C11H14BrClN2O3S |
Poids moléculaire |
369.66 g/mol |
Nom IUPAC |
[amino-[[5-bromo-2-(2-methoxy-2-oxoethoxy)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C11H13BrN2O3S.ClH/c1-16-10(15)5-17-9-3-2-8(12)4-7(9)6-18-11(13)14;/h2-4H,5-6H2,1H3,(H3,13,14);1H |
Clé InChI |
GRTPVNFCNQYWQF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=C(C=C(C=C1)Br)CSC(=[NH2+])N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)


